BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for the
Purification of Recombinant DAB2 Protein

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: DIBA-2

Cat. No.: B071579

Introduction

Disabled homolog 2 (DAB2) is a crucial intracellular adaptor protein involved in a multitude of
cellular processes. It functions as a clathrin-associated sorting protein (CLASP), playing a
significant role in clathrin-mediated endocytosis of various receptors.[1][2] Furthermore, DAB2
is a key regulator in several signaling pathways, including Transforming Growth Factor-beta
(TGF-B), Mitogen-Activated Protein Kinase (MAPK), and Wnt signaling.[1][3] Its role as a tumor
suppressor in certain cancers, such as ovarian and prostate cancer, has made it a protein of
significant interest for researchers in oncology and cell biology.[3][4]

Producing high-purity, functionally active recombinant DAB2 protein is essential for structural
studies, drug screening, and investigating its complex protein-protein interactions. This
document provides detailed protocols for the expression and purification of recombinant DAB2
using two common strategies: N-terminal His-tagged DAB2 from Escherichia coli and N-
terminal GST-tagged DAB2 from baculovirus-infected insect cells.

Method 1: Purification of His-tagged DAB2 from E.
coli

This protocol describes the expression of N-terminally hexahistidine (6xHis)-tagged DAB2 in E.
coli and its subsequent purification using Immobilized Metal Affinity Chromatography (IMAC).
This method is well-suited for producing large quantities of the protein for biochemical and
structural analysis.
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Caption: Workflow for His-tagged DAB2 purification from E. coli.

Detailed Protocol: His-DAB2 from E. coli

1. Transformation and Expression

o Transform a pET-based expression vector containing the N-terminally 6xHis-tagged human
DAB2 gene into a suitable E. coli expression strain (e.g., BL21(DE3) or NiCo21(DE3)).[3][5]

o Plate the transformed cells on an LB agar plate containing the appropriate antibiotic (e.g.,
100 pg/mL ampicillin) and incubate overnight at 37°C.[6]

 Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic and
grow overnight at 37°C with shaking (250 rpm) to generate a starter culture.

e Inoculate 1 L of LB medium (with antibiotic) with 10 mL of the overnight starter culture in a 2
L baffled flask.[7]

o Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches
0.6-0.8.[6]

e Cool the culture to room temperature and induce protein expression by adding Isopropy! (3-
D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.[4]

o Continue to incubate the culture overnight (16-18 hours) at a reduced temperature, such as
22°C, with shaking.[3]

e Harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C.[7] Discard the
supernatant. The cell pellet can be stored at -80°C or used immediately.

2. Protein Purification
o Resuspend the cell pellet from 1 L of culture in 30 mL of ice-cold Lysis Buffer.

o Lyse the cells by sonication on ice. Use short bursts (e.g., 15 seconds on, 45 seconds off)
until the solution is no longer viscous.[4] Add protease inhibitors to the lysis buffer just before
use.[3]
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 Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C to pellet cell debris.

o Carefully collect the supernatant, which contains the soluble His-DAB2 protein. Filter the
supernatant through a 0.45 pum filter.[8]

o Equilibrate a Ni-NTA affinity column (e.g., 5 mL resin bed volume) with 10 column volumes
(CV) of Lysis Buffer.

e Load the clarified lysate onto the equilibrated column at a slow flow rate (e.g., 1 mL/min).
e Wash the column with 10-15 CV of Wash Buffer to remove non-specifically bound proteins.
o Elute the His-DAB2 protein with 5 CV of Elution Buffer. Collect 1 mL fractions.

e Analyze the collected fractions for protein content using SDS-PAGE. Pool the fractions
containing the purified protein.

3. Quality Control and Storage

» To remove imidazole and exchange the protein into a suitable storage buffer, perform dialysis
overnight at 4°C against Storage Buffer.

o Assess the purity of the final protein sample by Coomassie-stained SDS-PAGE. A single
band should be observed at the expected molecular weight (~86 kDa for full-length His-
DAB2).

o Confirm the identity of the protein by Western blot using an anti-DAB2 or anti-His-tag
antibody.

» Determine the final protein concentration using a Bradford assay or by measuring
absorbance at 280 nm.

 Aliquot the purified protein, snap-freeze in liquid nitrogen, and store at -80°C.

Buffer Compositions for His-DAB2 Purification
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Buffer Name Component Concentration Purpose
Lysis Buffer Sodium Phosphate 50 mM, pH 8.0 Buffering agent
Reduces non-specific
NaCl 300-500 mM o _
lonic interactions
Minimizes non-
Imidazole 10-20 mM specific binding of

host proteins

Protease Inhibitors

1x Cocktail (EDTA-

Prevents protein

free) degradation

Wash Buffer Sodium Phosphate 50 mM, pH 8.0 Buffering agent
Reduces non-specific

NaCl 300-500 mM o ]
ionic interactions
Removes weakly

Imidazole 25-50 mM bound contaminant
proteins

Elution Buffer Sodium Phosphate 50 mM, pH 8.0 Buffering agent

Maintains protein

NaCl 300-500 mM -
solubility
Competes with His-
. tag for Ni-NTA
Imidazole 250-500 mM

binding, eluting the

target protein

Storage Buffer

HEPES or Tris-HCI

50 mM, pH 7.5

Buffering agent

Maintains ionic

NacCl 150 mM
strength
Reducing agent to
DTT 1 mM e
prevent oxidation
Glycerol 10% (v/iv) Cryoprotectant
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Note: Buffer compositions are based on standard IMAC protocols.[1][5][8] Optimization may be
required for best results.

Method 2: Purification of GST-tagged DAB2 from
Insect Cells

The baculovirus expression vector system (BEVS) is an excellent choice for expressing
eukaryotic proteins that require post-translational modifications for proper folding and activity.[9]
This protocol outlines the purification of N-terminally Glutathione S-transferase (GST)-tagged
DAB2 from baculovirus-infected Sf9 insect cells. A two-step affinity purification strategy (GST
affinity followed by His-tag affinity) is recommended to ensure the recovery of full-length, highly
pure protein.[10][11]

Detailed Protocol: GST-DAB2 from Insect Cells

1. Baculovirus Generation and Protein Expression

o Clone the human DAB2 gene into a baculovirus transfer plasmid (e.g., a pFastBac
derivative) engineered to fuse an N-terminal GST tag and an optional C-terminal His-tag to
the protein.[10]

o Generate recombinant bacmid DNA in E. coli DH10Bac cells according to the manufacturer's
protocol (e.g., Bac-to-Bac system).

o Transfect Sf9 insect cells (Spodoptera frugiperda) with the purified bacmid DNA to produce
the initial (P1) viral stock.[12]

o Amplify the viral stock to generate a high-titer P2 or P3 stock.

o For large-scale expression, infect a suspension culture of Sf9 cells (at a density of ~2.0 x
1076 cells/mL) with the high-titer baculovirus stock.

e |ncubate the infected culture at 27°C for 48-72 hours.

o Harvest the cells by centrifugation at 1,000 x g for 15 minutes. The cell pellet can be stored
at -80°C or used immediately.
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2. Protein Purification

e Resuspend the insect cell pellet in ice-cold GST Lysis Buffer.

o Lyse the cells by sonication on ice or using a Dounce homogenizer.

» Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.
o Equilibrate Glutathione Sepharose resin with GST Lysis Buffer.

o Add the equilibrated resin to the clarified supernatant and incubate for 2-4 hours at 4°C with
gentle rotation to allow binding of the GST-DAB2 fusion protein.

e Wash the resin extensively with GST Wash Buffer to remove unbound proteins.
o Elute the GST-DAB2 protein from the resin using GST Elution Buffer.

o (Optional but Recommended for Highest Purity) If a C-terminal His-tag is present, proceed to
a second affinity step. Dilute the eluate from the GST column 1:3 with IMAC Lysis Buffer (see
His-tag protocol buffers) and load it onto an equilibrated Ni-NTA column. Wash and elute as
described in the His-DAB2 protocol. This tandem affinity approach effectively removes
truncated protein fragments and co-purifying contaminants.[11][13]

3. Quality Control and Storage
» Perform dialysis on the final purified protein against a suitable Storage Buffer.

e Assess purity and identity using SDS-PAGE and Western blot analysis (anti-DAB2, anti-
GST).

o Determine the final protein concentration, aliquot, and store at -80°C.

Buffer Compositions for GST-DAB2 Purification
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Buffer Name

Component

Concentration

Purpose

GST Lysis Buffer

PBS or Tris-HCI

50 mM, pH 7.4

Buffering agent

Maintains ionic

NaCl 150 mM
strength
Triton X-100 1% (viv) Detergent for cell lysis
. ) Prevents protein
Protease Inhibitors 1x Cocktail _
degradation
GST Wash Buffer PBS or Tris-HCI 50 mM, pH 7.4

Buffering agent

Reduces non-specific

NaCl 300-500 mM o
binding
GST Elution Buffer Tris-HCI 50 mM, pH 8.0 Buffering agent
) Competes with resin
Reduced Glutathione 10-20 mM

for GST-tag binding

Storage Buffer

HEPES or Tris-HCI

50 mM, pH 7.5

Buffering agent

Maintains ionic

NaCl 150 mM

strength
DTT 1mM Reducing agent
Glycerol 10% (viv) Cryoprotectant

Note: Buffer compositions are based on standard GST affinity protocols.[10] Optimization may

be required.

Expected Purification Outcomes

Specific yield and purity can vary significantly based on the expression level, solubility of the

protein, and optimization of the purification protocol. The following table provides typical

expected outcomes for affinity chromatography.
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Parameter His-Tag (IMAC) from E. coli GST-Tag from Insect Cells

o ) 10-40 mg protein per mL of ~8-10 mg protein per mL of
Binding Capacity esin esin

>90% after one step; >97%

Expected Purity >90-95% after one step ) o
with tandem purification

Expected Yield 1-10 mg per L of culture 0.5-5 mg per L of culture

Note: Purity and yield values are estimates based on typical performance of these methods.[4]
[13]

DAB2 Signaling Pathway Interactions

DAB2 acts as a scaffold protein that modulates key signaling cascades. It can inhibit the MAPK
pathway by interacting with Grb2, preventing the activation of the Ras-MAPK cascade. In the
TGF-3 pathway, DAB2 can bind to SMAD proteins, influencing their activity and downstream
signaling.[3][8]
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Caption: DAB2's inhibitory role in TGF- and MAPK signaling pathways.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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